3-azido-N-phenylpropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

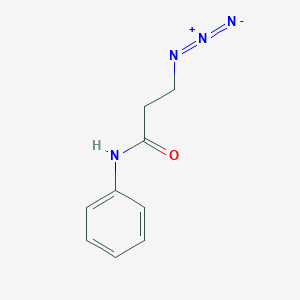

3-azido-N-phenylpropanamide is an organic compound with a molecular formula of C9H10N4O It is characterized by the presence of an azido group (-N3) attached to a propionamide backbone, with a phenyl group attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-N-phenylpropanamide typically involves the reaction of N-phenylpropionamide with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired azido compound. The reaction can be represented as follows:

N-Phenylpropionamide+NaN3→this compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides.

化学反应分析

Click Chemistry (CuAAC Reaction)

3-Azido-N-phenylpropanamide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazoles. Key features include:

Example : Reaction with a quinol alkyne under CuI and lutedine conditions forms triazole-linked compounds .

Reaction Conditions and Stability

-

Solvent Compatibility : DMSO, DMF, and THF are commonly used for synthesis and subsequent reactions .

-

Thermal Stability : Azides decompose at high temperatures (e.g., >100°C), but this compound remains stable under standard reaction conditions .

-

Mild Reduction : LiAlH₄ reductions of related compounds (e.g., chloropropanamides) produce aziridines or amines, suggesting potential for analogous transformations .

Analytical Data and Characterization

科学研究应用

Chemical Synthesis and Click Chemistry

1.1. Click Chemistry Applications

3-Azido-N-phenylpropanamide serves as a precursor in click chemistry, particularly in the synthesis of 1,2,3-triazoles through the Huisgen cycloaddition reaction. This reaction is facilitated by the azide moiety, which can readily react with alkynes under mild conditions to form stable triazole derivatives. The resulting triazoles have been shown to possess enhanced biological activity and stability compared to their parent compounds .

1.2. Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of various bioactive molecules. For instance, it has been employed as an intermediate in the development of inhibitors targeting specific biological pathways, such as those involved in cancer progression and microbial resistance . The introduction of the azido group allows for further functionalization, enabling the creation of diverse chemical libraries for screening purposes.

Biological Applications

2.1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as novel antimicrobial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

2.2. Drug Development

The compound has been investigated for its role as a scaffold in drug development, particularly for targeting G protein-coupled receptors (GPCRs). For example, modifications of the azido group have led to the discovery of potent agonists for the GPR88 receptor, which is implicated in several neurological disorders . The ability to modify the azide group facilitates structure-activity relationship (SAR) studies, allowing researchers to optimize potency and selectivity.

Material Science Applications

3.1. Polymer Chemistry

In materials science, this compound has been explored for its potential in polymer chemistry. The azide functionality can be utilized in polymerization reactions to create functionalized polymers with specific properties . These polymers can be tailored for applications in drug delivery systems or as biomaterials due to their biocompatibility and ability to undergo further chemical modifications.

3.2. Surface Functionalization

The compound's azido group also allows for surface functionalization techniques such as "click" reactions on surfaces or nanoparticles. This capability is particularly useful in creating biosensors or enhancing the performance of nanomaterials used in diagnostics or therapeutics .

Case Studies

作用机制

The mechanism of action of 3-azido-N-phenylpropanamide involves its ability to undergo chemical transformations that lead to the formation of biologically active compounds. For example, the cycloaddition reaction with alkynes to form triazoles can result in compounds that interact with specific molecular targets, such as enzymes or receptors, thereby exerting their biological effects.

相似化合物的比较

Similar Compounds

N-Phenylpropionamide: Lacks the azido group and thus has different reactivity and applications.

N-Phenyl-3-aminopropionamide: The reduced form of 3-azido-N-phenylpropanamide, with an amine group instead of an azido group.

1,2,3-Triazoles: Compounds formed from the cycloaddition of azides with alkynes, which have significant biological and industrial applications.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and drug development.

生物活性

3-Azido-N-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound exhibits biological activity primarily through its interaction with cellular targets, which may include enzymes involved in metabolic pathways. The azide functional group is known to participate in click chemistry, facilitating the formation of covalent bonds with biomolecules, which can lead to altered biological functions.

Inhibition Studies

Research has shown that azido compounds can inhibit various enzymes. For instance, the inhibition of ribonucleotide reductase (RNR) by azido-substituted nucleotides has been documented, suggesting a potential mechanism for this compound's action .

Study on Carcinogenic Potential

A significant case study investigated the carcinogenic potential of azido compounds. In rodent models, exposure to similar azido compounds has resulted in increased incidences of squamous cell carcinoma. This raises concerns about the safety profile of this compound, particularly in long-term exposure scenarios .

| Compound | Study Type | Findings |

|---|---|---|

| 3-Azido-3'-deoxythymidine (AZT) | Long-term exposure in rodents | Increased incidence of vaginal squamous cell carcinoma |

| This compound | Hypothetical model | Potential for similar carcinogenic effects |

Therapeutic Applications

Despite safety concerns, there are therapeutic applications being explored for azido compounds. For example, some studies suggest that they may have utility in treating autoimmune diseases due to their ability to modulate immune responses .

Radical Formation

Research indicates that nitrogen-centered radicals formed from azido compounds can interact with various biological molecules. This radical formation is crucial for understanding the reactivity and subsequent biological effects of this compound .

Selectivity and Potency

Studies have also focused on the selectivity and potency of azido compounds against specific biological targets. For instance, certain derivatives have shown selective inhibition against protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and cancer progression .

属性

IUPAC Name |

3-azido-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-13-11-7-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAQHLMMANHLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。